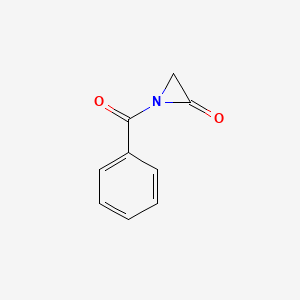
1-Benzoylaziridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoylaziridin-2-one is a heterocyclic organic compound that features a three-membered aziridine ring fused with a benzoyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzoylaziridin-2-one can be synthesized through several methods. One common approach involves the reaction of aziridine with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Aziridine and benzoyl chloride
Conditions: Basic medium, often using a base such as sodium hydroxide or potassium carbonate
Procedure: The aziridine is reacted with benzoyl chloride in the presence of a base, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
1-Benzoylaziridin-2-one undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols. This reaction is often catalyzed by acids or bases.
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Catalysts: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
Major Products:
Ring-Opened Products: Depending on the nucleophile, products such as amides, alcohols, or thioethers can be formed.
Oxidized Products: Oxazolidinones and other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Benzoylaziridin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial agents, is ongoing.
Industry: It is utilized in the development of new materials and as a precursor in polymer chemistry.
Mecanismo De Acción
1-Benzoylaziridin-2-one can be compared with other aziridine derivatives and benzoyl-containing compounds:
Aziridine: Similar in structure but lacks the benzoyl group, making it less reactive in certain contexts.
Benzoyl Chloride: Contains the benzoyl group but lacks the aziridine ring, limiting its reactivity to electrophilic substitution.
Oxazolidinones: These compounds are structurally related but contain a five-membered ring, offering different reactivity and applications.
Comparación Con Compuestos Similares
- Aziridine
- Benzoyl Chloride
- Oxazolidinones
1-Benzoylaziridin-2-one stands out due to its unique combination of the aziridine ring and benzoyl group, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
76345-43-2 |
|---|---|
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-benzoylaziridin-2-one |
InChI |
InChI=1S/C9H7NO2/c11-8-6-10(8)9(12)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
HXLDVHOVTFPGBH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















